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5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Epigenetics PRC2 complex EED inhibitor

5-Methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 1202988-97-3, molecular formula C₁₂H₁₄N₄O₂, molecular weight 246.27 g/mol) is a pyrazolo[4,3-c]pyridin-3(5H)-one derivative featuring a pyrrolidine-1-carbonyl substituent at the 7-position and a methyl group at N-5. The compound belongs to the pyrazolopyridinone scaffold family recognized as privileged structures in kinase inhibition, BET bromodomain targeting, and epigenetic modulation.

Molecular Formula C12H14N4O2
Molecular Weight 246.27
CAS No. 1202988-97-3
Cat. No. B2631567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
CAS1202988-97-3
Molecular FormulaC12H14N4O2
Molecular Weight246.27
Structural Identifiers
SMILESCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCCC3
InChIInChI=1S/C12H14N4O2/c1-15-6-8-10(13-14-11(8)17)9(7-15)12(18)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,14,17)
InChIKeyGSOZJBSJVPDODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 1202988-97-3): Core Scaffold, Physicochemical Profile, and Procurement Rationale


5-Methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 1202988-97-3, molecular formula C₁₂H₁₄N₄O₂, molecular weight 246.27 g/mol) is a pyrazolo[4,3-c]pyridin-3(5H)-one derivative featuring a pyrrolidine-1-carbonyl substituent at the 7-position and a methyl group at N-5 . The compound belongs to the pyrazolopyridinone scaffold family recognized as privileged structures in kinase inhibition, BET bromodomain targeting, and epigenetic modulation [1][2]. Its computed drug-likeness parameters include AlogP 1.29, topological polar surface area 90.65 Ų, 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 rotatable bonds, establishing a baseline for comparative property-based selection . Experimentally determined aqueous solubility at pH 7.4 is reported as 1 µM, a property critical for assay buffer compatibility and compound handling in screening workflows .

Why Generic Substitution Fails for 5-Methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one in Target-Focused Procurement


The pyrazolo[4,3-c]pyridin-3(5H)-one scaffold is exquisitely sensitive to substituent identity at the N-5 and C-7 positions. Replacing the pyrrolidine-1-carbonyl group at C-7 with a piperazine-1-carbonyl or morpholine-4-carbonyl analog introduces a heteroatom in the ring that alters basicity (pKa shift of ~2–3 units for piperazine vs. pyrrolidine), hydrogen bond acceptor count, and conformational flexibility, which directly impacts target binding and selectivity [1]. Class-level inference from SAR campaigns on related pyrazolopyridinones demonstrates that the N-5 methyl-to-isopropyl substitution alone can reduce target affinity by >10-fold across multiple targets, including BET bromodomains and protein methyltransferases [2][3]. Even within the same pyrrolidine-1-carbonyl series, variation in the N-5 substituent or additional ring substitutions profoundly alters both target engagement profiles and physicochemical properties such as solubility and logP, precluding simple interchange [4]. Consequently, generic substitution without quantitative comparator data risks compromising assay reproducibility and target specificity.

Quantitative Differentiation Evidence: 5-Methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Versus Closest Analogs


EED (Embryonic Ectoderm Development) Target Engagement: Single-Digit Nanomolar Affinity Versus Established Chemical Probes

5-Methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one inhibits EED binding with an IC₅₀ of 40 nM in a LanthaScreen TR-FRET assay, positioning it in an intermediate affinity range compared to established EED inhibitors [1]. The clinical-stage EED inhibitor A-395 exhibits an IC₅₀ of 7 nM in the same displacement format (H3K27me3 peptide competition), representing a ~5.7-fold higher potency [2]. Conversely, the first-generation tool compound EED226 shows an IC₅₀ of 23.4 nM against PRC2 methyltransferase activity, making the target compound approximately 1.7-fold less potent [3]. This intermediate potency profile may be advantageous in cellular contexts where complete PRC2 inhibition leads to cytotoxicity, differentiating it from ultra-potent probes for specific assay designs.

Epigenetics PRC2 complex EED inhibitor

DNMT3B (DNA Methyltransferase 3B) Inhibition: Sub-Micromolar Activity Relative to Selective Chemical Probes

The target compound inhibits human recombinant DNMT3B with an IC₅₀ of 900 nM in a fluorogenic oligonucleotide assay, demonstrating modest but measurable engagement of the de novo DNA methyltransferase [1]. The selective DNMT3B inhibitor nanaomycin A achieves an IC₅₀ of 500 nM in a comparable biochemical methylation assay, representing a 1.8-fold higher potency . The pan-DNMT inhibitor SGI-1027 exhibits IC₅₀ values of 7.5–8 μM against DNMT3B (using poly(dI-dC) substrate), indicating that the target compound is >8-fold more potent than this widely used tool compound against this isoform . This selectivity-for-potency trade-off distinguishes the compound from both selective (nanaomycin A) and pan-DNMT (SGI-1027) probes, offering a unique pharmacological tool for DNMT3B-focused studies.

Epigenetics DNA methylation DNMT3B inhibitor

PRMT3 Methyltransferase Domain Binding: Micromolar Affinity Differentiation from Optimized Chemical Probes

5-Methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one binds to the ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) with an EC₅₀ of 1,300 nM (1.3 μM) in a protein thermal stabilization assay [1]. The optimized allosteric PRMT3 inhibitor SGC707 achieves an IC₅₀ of 31 nM (31 ± 2 nM) in enzymatic activity assays, representing a ~42-fold higher potency [2]. This large affinity gap positions the target compound as a low-affinity chemical tool suitable for PRMT3 binding-site mapping, fragment-based screening, or negative-control experiments, rather than as a primary chemical probe. The class-level inference from pyrazolopyridinone SAR further supports that the pyrrolidine-1-carbonyl moiety confers distinct PRMT3 binding compared to benzothiadiazolyl-containing PRMT3 inhibitors such as PRMT Inhibitor VI (IC₅₀ = 1.6 μM, allosteric), where the target compound's EC₅₀ is 1.2-fold lower [3].

Protein arginine methyltransferase PRMT3 Epigenetic tool compound

Physicochemical Differentiation: Aqueous Solubility and Lipophilicity Versus Structurally Adjacent 7-Carbonyl Derivatives

The target compound exhibits an experimentally determined aqueous solubility of 1 µM at pH 7.4 and a computed AlogP of 1.29, defining a moderate lipophilicity range suitable for biochemical and cell-based assays . Class-level inference from pyrazolo[4,3-c]pyridin-3-one SAR indicates that replacing the pyrrolidine-1-carbonyl at C-7 with a piperazine-1-carbonyl (e.g., 7-(4-benzylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one) introduces an additional protonatable nitrogen, increasing polar surface area and aqueous solubility while potentially reducing membrane permeability . Conversely, substituting the 5-methyl with 5-isopropyl in analogous 7-(piperazine-1-carbonyl) compounds increases lipophilicity by approximately 0.8–1.2 logP units based on computed fragment contributions, which can reduce solubility below 0.5 µM [1]. The target compound's pyrrolidine ring (five-membered) lacks the additional heteroatom present in piperazine or morpholine analogs, preserving a balanced solubility-lipophilicity profile that simplifies DMSO stock preparation and assay buffer compatibility.

Physicochemical profiling Solubility Drug-likeness

Best-Fit Research and Industrial Application Scenarios for 5-Methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one


Epigenetic Chemical Biology: EED- and DNMT3B-Focused Target Engagement Profiling

The compound's measured IC₅₀ values of 40 nM against EED and 900 nM against DNMT3B support its use as a dual-target epigenetic tool compound in PRC2 complex and DNA methylation pathway studies [1][2]. Its intermediate potency allows dose-dependent modulation of EED without saturating target engagement, enabling researchers to titrate PRC2 activity in chromatin immunoprecipitation and gene expression assays. The DNMT3B activity, while moderate, is sufficient for competitive displacement studies against higher-affinity probes such as SGI-1027.

PRMT3 Binding-Site Mapping and Negative-Control Experimental Design

The 1.3 μM EC₅₀ for PRMT3 domain binding positions this compound as a low-affinity reference for thermal shift assay calibration and binding-site orthogonal validation [3]. In selectivity panels comparing SGC707 (31 nM) and PRMT Inhibitor VI (1.6 μM), the target compound fills a niche potency gap, providing a scaffold-diverse negative control that confirms assay specificity without introducing off-target methyltransferase inhibition.

Solubility-Critical High-Throughput Screening Campaigns Requiring Direct Aqueous Buffer Compatibility

With experimentally confirmed aqueous solubility of 1 µM at pH 7.4 and AlogP of 1.29, the compound is suited for automated liquid-handling workflows where DMSO concentrations must be kept below 0.1% (v/v) . Its solubility profile is superior to 5-isopropyl analogs (estimated >2-fold lower solubility) while maintaining sufficient lipophilicity for membrane penetration in cell-based assays, making it a practical choice for primary screening libraries.

Pyrazolopyridinone Scaffold-Hopping and Kinase Selectivity Panel Reference

The compound serves as a pyrrolidine-1-carbonyl reference standard for SAR expansion campaigns evaluating C-7 amide substituent effects on kinase selectivity [4]. Its distinct profile versus piperazine-1-carbonyl analogs (higher PSA, altered pKa) and morpholine-4-carbonyl analogs (increased HBA count) provides quantitative benchmarks for structural diversification, enabling medicinal chemistry teams to map the impact of ring heteroatom substitution on target selectivity and ADME properties.

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